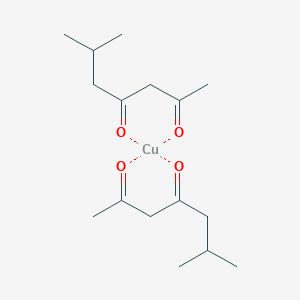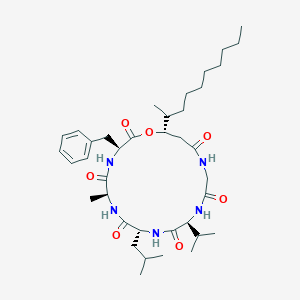
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctylamine with acryloyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane, and requires a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide can undergo various chemical reactions, including:
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles and nucleophiles.
Substitution Reactions: The fluorinated alkyl chain can undergo substitution reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Electrophiles: Halogens, hydrogen halides, and other electrophilic species can react with the double bond.
Nucleophiles: Strong nucleophiles like Grignard reagents can add to the double bond under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, addition of hydrogen bromide to the double bond would yield N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)-3-bromopropanamide.
Applications De Recherche Scientifique
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Medicine: Explored for its role in developing new pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide is largely dependent on its chemical structure. The fluorinated alkyl chain interacts with hydrophobic environments, while the amide group can form hydrogen bonds with other molecules. These interactions make it effective in applications requiring strong hydrophobic and stable chemical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl)oxirane: Another fluorinated compound with similar hydrophobic properties but different functional groups.
Perfluorooctyl methacrylate: Used in similar applications but with a methacrylate group instead of an amide.
Uniqueness
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)prop-2-enamide is unique due to its combination of a highly fluorinated alkyl chain and a reactive prop-2-enamide moiety. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications.
Propriétés
Numéro CAS |
424-01-1 |
|---|---|
Formule moléculaire |
C11H6F15NO |
Poids moléculaire |
453.15 g/mol |
Nom IUPAC |
N-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)prop-2-enamide |
InChI |
InChI=1S/C11H6F15NO/c1-2-4(28)27-3-5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2,(H,27,28) |
Clé InChI |
GZUJPJBXZUVMML-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


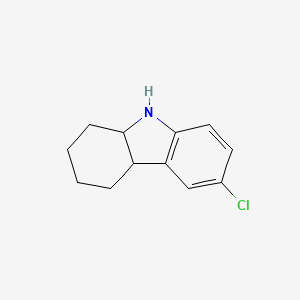
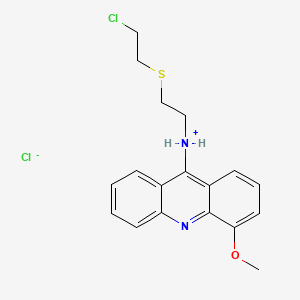
![2-[3,5-bis(ethylcarbamoyl)-2,4,6-triiodophenoxy]butanoate;methyl(2,3,4,5,6-pentahydroxyhexyl)azanium](/img/structure/B15342577.png)

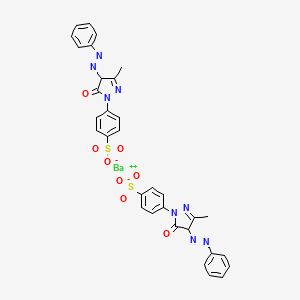
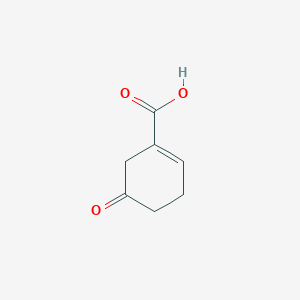
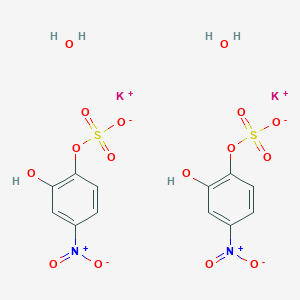
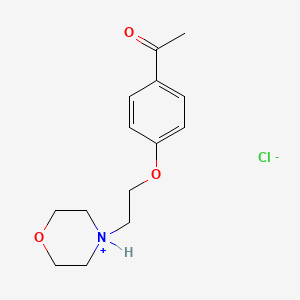
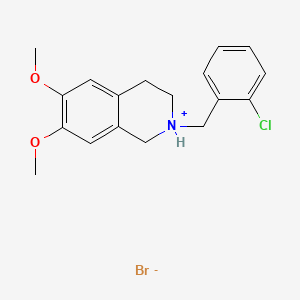
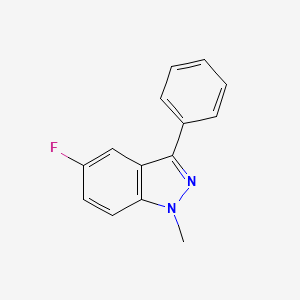
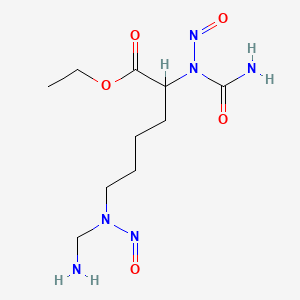
![Furan-2,5-dione;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B15342616.png)
